molecular formula C10H13BrN2O3S B1525857 4-Bromo-2-(morpholine-4-sulfonyl)aniline CAS No. 1179191-32-2

4-Bromo-2-(morpholine-4-sulfonyl)aniline

Cat. No.: B1525857
CAS No.: 1179191-32-2
M. Wt: 321.19 g/mol
InChI Key: CJUWCXPTNIDYCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(morpholine-4-sulfonyl)aniline ( 1179191-32-2) is a brominated aniline derivative with a molecular weight of 321.19 g/mol and the molecular formula C 10 H 13 BrN 2 O 3 S . This compound features a para-brominated aniline core with a morpholine-4-sulfonyl group at the ortho position, a structure that has garnered significant attention in medicinal chemistry for its potential to interact with various biological targets . This sulfonamide compound is primarily investigated for its anticancer properties and anti-inflammatory effects . Preliminary studies indicate it can inhibit the proliferation of cancer cells, with research showing activity against cell lines such as MDA-MB-231 (a triple-negative breast cancer model), suggesting its potential as a therapeutic agent in oncology . Furthermore, its anti-inflammatory activity is linked to the inhibition of lipoxygenase (LOX), a key enzyme in inflammatory processes, with IC50 values comparable to known anti-inflammatory agents . The structure-activity relationship (SAR) highlights that the bromine substituent is critical for enhancing potency, yielding an IC50 of 2.2 µM in certain assays, while the morpholine-sulfonyl group is essential for maintaining this biological activity . The compound's molecular architecture, characterized by X-ray crystallography, reveals a planar benzene ring and a tetrahedral sulfonyl group. The crystal lattice is stabilized by hydrogen bonding between the aniline NH₂ group and the sulfonyl oxygen atoms, forming a ladder-like motif that is relevant for understanding its solid-state properties . From a synthetic chemistry perspective, it serves as a valuable building block. An optimized preparation involves the sulfonylation of an aniline derivative with morpholine-4-sulfonyl chloride, followed by a selective para-bromination using copper bromide in THF, yielding the final product with high purity . Attention: This product is for research use only. It is not intended for human or veterinary use or for diagnostic applications.

Properties

IUPAC Name

4-bromo-2-morpholin-4-ylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O3S/c11-8-1-2-9(12)10(7-8)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUWCXPTNIDYCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-2-(morpholine-4-sulfonyl)aniline is a sulfonamide compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. With a molecular formula of C10H13BrN2O3S and a molecular weight of 321.19 g/mol, this compound is primarily investigated for its interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets. This compound may modulate the activity of enzymes or receptors, leading to significant biological effects. The exact mechanisms remain under investigation, but studies suggest that it may act as an inhibitor for certain pathways involved in disease processes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies have shown that this compound may inhibit the proliferation of cancer cells, suggesting potential use in oncology.
  • Anti-inflammatory Effects : The compound has been explored for its ability to reduce inflammation, a common pathway in many diseases.
  • Enzyme Inhibition : There is evidence pointing towards its role as an inhibitor of certain enzymes, which could be relevant in treating conditions like diabetes and cancer.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents on the aniline ring can significantly affect potency and selectivity against target enzymes.

Substituent Activity (IC50) Remarks
None-Baseline activity
BromineIC50 = 2.2 µMEnhanced activity compared to unsubstituted analogs
MorpholineIC50 = 13 µMEssential for maintaining activity

Anticancer Activity

In a study assessing the anticancer properties of various sulfonamide derivatives, this compound demonstrated significant inhibition against several cancer cell lines. For instance, it showed an IC50 value indicating effective growth inhibition in MDA-MB-231 (a triple-negative breast cancer cell line), suggesting its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Research

Another investigation focused on the anti-inflammatory properties of this compound revealed that it could inhibit lipoxygenase (LOX) activity, which is critical in inflammatory processes. The IC50 values obtained were comparable to known anti-inflammatory agents, indicating promising therapeutic potential.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features
This compound C₁₀H₁₃BrN₂O₂S 329.19 -Br (4), -SO₂-morpholine (2) Bulky sulfonamide group; polar
4-Bromo-2-(trifluoromethyl)aniline C₇H₅BrF₃N 240.02 -Br (4), -CF₃ (2) Strongly electron-withdrawing CF₃
4-Bromo-2-methylaniline C₇H₈BrN 186.05 -Br (4), -CH₃ (2) Simple alkyl substituent; less polar
4-Bromo-2-(methylsulfonyl)aniline C₇H₈BrNO₂S 250.11 -Br (4), -SO₂CH₃ (2) Smaller sulfonyl group
4-Bromo-2-(phenylmethyl)aniline C₁₃H₁₂BrN 262.15 -Br (4), -CH₂C₆H₅ (2) Bulky benzyl group; hydrophobic
5-Bromo-4-iodo-2-methylaniline C₇H₇BrIN 312.95 -Br (5), -I (4), -CH₃ (2) Halogen-rich; used in fluorescent dyes

Physical Properties

  • Boiling Points: 4-Bromo-2-(trifluoromethyl)aniline: 84–86°C 4-Bromo-2-methylaniline: No explicit data, but methyl groups typically lower boiling points compared to sulfonyl substituents.
  • Density :
    • 4-Bromo-2-(trifluoromethyl)aniline: 1.71 g/cm³
    • 4-Bromo-2-(phenylmethyl)aniline: 1.532 g/cm³ (calculated from molecular weight)
  • Solubility :
    • Morpholine sulfonyl and methylsulfonyl groups enhance solubility in polar solvents due to hydrogen bonding .
    • Trifluoromethyl and benzyl groups increase hydrophobicity .

Preparation Methods

Bromination of Aniline Derivatives

A common approach to preparing brominated anilines involves direct bromination of aniline or substituted aniline derivatives using bromine or copper bromide reagents:

  • Copper Bromide (CuBr2) Method :
    A substrate aniline is reacted with copper bromide in tetrahydrofuran (THF) solvent. This method offers high selectivity for para-bromination relative to the amino group and is environmentally friendly due to the recyclability of CuBr2 in ionic liquid solvents. The reaction proceeds under mild conditions, yielding high purity bromoanilines with yields up to 95%.

  • Bromine in Acetic Acid :
    For compounds like 4-bromo-2,6-difluoroaniline, bromine is added to a solution of the aniline derivative in acetic acid at room temperature (~20°C) for 15 minutes, followed by neutralization with sodium carbonate and extraction. This method achieves yields around 92%.

Introduction of Morpholine-4-Sulfonyl Group

The morpholine-4-sulfonyl substituent is introduced typically via sulfonylation reactions:

  • Sulfonyl Chloride Route :
    Morpholine-4-sulfonyl chloride reacts with the amino group of the bromoaniline precursor under controlled conditions, often in the presence of a base to neutralize the released HCl. This step requires anhydrous conditions and low temperatures to prevent side reactions.

  • Direct Sulfonylation of Aniline :
    In some protocols, the morpholine sulfonyl group is introduced before bromination, allowing subsequent selective bromination on the sulfonylated aniline. This sequence helps protect the amino group and directs bromination regioselectively.

Optimized Bromination Conditions for Sulfonylated Anilines

  • Bromination is carried out at low temperatures (0–5°C) using bromine in solvents such as dichloromethane or chloroform, with inorganic or organic bases (e.g., sodium hydroxide or N-methylpyrrolidone) to control acidity and suppress side reactions.

  • The choice of solvent is critical; polar aprotic solvents or mixtures with water can improve selectivity and yield.

Detailed Reaction Procedure Example

Step Reagents & Conditions Description Yield & Notes
1 Morpholine-4-sulfonyl chloride, aniline derivative, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–5°C Sulfonylation of aniline amino group to form morpholine-4-sulfonyl aniline intermediate High yield; reaction monitored by TLC
2 Bromine, solvent (dichloromethane), base (NaOH or organic base), 0–5°C Selective bromination at 4-position of aromatic ring Yields typically 80–95%; low impurity levels
3 Workup: aqueous quench, extraction, drying, purification by recrystallization or chromatography Isolation of pure 4-bromo-2-(morpholine-4-sulfonyl)aniline Purity ≥95% confirmed by HPLC or NMR

Research Findings and Optimization Insights

  • Selectivity and Yield :
    Use of copper bromide as brominating agent in THF solvent provides a shorter synthesis route with high selectivity for para-bromination of unprotected anilines, which can be adapted for sulfonylated derivatives.

  • Temperature Control :
    Maintaining low temperatures (0–5°C) during bromination minimizes side reactions and degradation of the morpholine sulfonyl group.

  • Solvent Effects :
    Polar aprotic solvents or solvent mixtures including water improve bromination efficiency and product purity.

  • Purification :
    Recrystallization from appropriate solvents or chromatographic methods ensure removal of impurities and by-products, achieving ≥95% purity.

Summary Table of Preparation Methods

Method Brominating Agent Sulfonylation Step Solvent Temperature Yield (%) Notes
CuBr2-mediated bromination CuBr2 Pre- or post-bromination sulfonylation THF or ionic liquids Room temp to 50°C Up to 95% Environmentally friendly, recyclable reagents
Bromine in Acetic Acid Br2 Morpholine-4-sulfonyl chloride sulfonylation Acetic acid, dichloromethane 0–5°C 80–92% Requires careful pH control
Stepwise sulfonylation then bromination Br2 Morpholine-4-sulfonyl chloride + base DCM, chloroform 0–5°C 85–90% Protects amino group, improves regioselectivity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-2-(morpholine-4-sulfonyl)aniline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves sequential sulfonation and coupling reactions. For example, analogous compounds (e.g., 2-Fluoro-4-(methylsulfonyl)aniline) are synthesized via two-step protocols: (1) sulfonation of aniline derivatives using chlorosulfonic acid, followed by (2) nucleophilic substitution with morpholine under controlled pH (8–9) and temperature (0–5°C) to minimize side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity products. Reaction yields are highly sensitive to stoichiometry and solvent polarity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : SHELXL refinement (SHELX suite) resolves the 3D structure, particularly for verifying sulfonyl and morpholine group geometry .
  • NMR : 1^1H and 13^13C NMR (DMSO-d6 or CDCl3) identify aromatic protons (δ 6.8–7.5 ppm) and sulfonyl/morpholine signals (δ 3.5–3.7 ppm for morpholine CH2) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 335.0 for C10H12BrN2O3S).

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize the molecular geometry and predict frontier molecular orbitals (HOMO-LUMO) to assess electrophilicity. Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets (e.g., enzymes with sulfonamide-binding pockets), using crystallographic data from the Protein Data Bank. For example, the morpholine sulfonyl group may form hydrogen bonds with active-site residues, as seen in analogous sulfonamide-protein interactions .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results during structural elucidation?

  • Methodological Answer : Discrepancies (e.g., NMR signals suggesting a different tautomer than X-ray data) require cross-validation:

  • Variable-temperature NMR identifies dynamic equilibria (e.g., rotamers).
  • Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions in the crystal lattice, clarifying why certain conformations are stabilized .
  • Twinning refinement (SHELXL) addresses diffraction data ambiguities in cases of pseudo-symmetry .

Q. How does the morpholine sulfonyl group influence the compound’s pharmacokinetic properties compared to analogs?

  • Methodological Answer : The morpholine sulfonyl moiety enhances solubility (logP reduction by ~1.5 units vs. non-sulfonylated analogs) and metabolic stability. Comparative studies with 4-Bromo-2-(trifluoromethyl)aniline (logP 2.8 vs. 1.5 for the target compound) show improved bioavailability in vitro (Caco-2 permeability assays). The sulfonyl group also increases plasma protein binding (≥85%), as demonstrated via equilibrium dialysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Bromo-2-(morpholine-4-sulfonyl)aniline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-(morpholine-4-sulfonyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.